POLY(BISPHENOL A CARBONATE)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Poly(Bisphenol A Carbonate), also known as Polycarbonate (PC), is an important engineering polymer with a variety of optical and technical applications . It is widely used in optical data storage devices, such as CD, CD–R and DVD discs, bulletproof windows, food packaging and mineral water bottles . It is a thermoplastic polymer with optical clarity, high refractive index, and toughness .

Synthesis Analysis

The most common aromatic PC, Poly(Bisphenol A Carbonate), is synthesized by inducing supercritical CO2 to crystallinity in low molecular weight polycarbonate beads using solid-state polymerization method . The first aromatic PCs were prepared in the late 1890s introducing a reaction of hydroquinone or resorcinol with phosgene in pyridine .

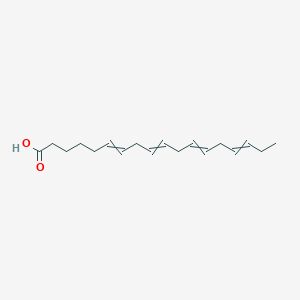

Molecular Structure Analysis

A polycarbonate molecule is composed by a Bisphenol A part and a carbonate group. Bisphenol A contains two aromatic rings, which are responsible for PC’s stiff backbone . The Bisphenol A group also contributes to PC’s inability to crystallize. This amorphous structure gives the polymer its particular transparency .

Chemical Reactions Analysis

Chemical upcycling of plastic waste has garnered global attention due to its sustainable approach to addressing the growing plastic waste accumulation problem and facilitating the establishment of a circular plastic economy . Methanolysis is a chemical upcycling process for the depolymerization of post-consumer polycarbonates and polyesters into their monomeric feedstock .

Physical and Chemical Properties Analysis

Poly(Bisphenol A Carbonate) has a melt index of 10-12 g/10 min (300°C/1.2kg), impact strength of 801 J/m (Izod, ASTM D 256, 22.7 °C), dielectric constant of 2.96, 1 MHz (ASTM D 150), hardness of 118 (Rockwell R, ASTM D 785), refractive index of n20/D 1.586, transition temp softening point of 154 °C (Vicat, rate B, ASTM D 1525), and a density of 1.2 g/mL at 25 °C (lit.) .

Mechanism of Action

Future Directions

Research studies on the chemical recycling of Poly(Bisphenol A Carbonate) are collected and summarized, which may turn after-use plastics into valuable chemical feedstocks . Various methods for polycarbonate degradation into useful materials are categorized according to the type of pyrolysis, hydrolysis, alcoholysis, aminolysis, and reduction to understand the present and the future of PC degradation recycling .

Properties

CAS No. |

111211-39-3 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.